Ramipril, (-)-

Übersicht

Beschreibung

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor . It is used alone or together with other medicines to treat high blood pressure (hypertension). High blood pressure adds to the workload of the heart and arteries. If it continues for a long time, the heart and arteries may not function properly . This can damage the blood vessels of the brain, heart, and kidneys, resulting in a stroke, heart failure, or kidney failure . Lowering blood pressure can reduce the risk of strokes and heart attacks .

Synthesis Analysis

Ramipril is synthesized using an environmentally benign process for the esterification of racemic 2-aza-bicyclo . The process involves the use of boric acid as a catalyst . A robust resolution process is also used for the synthesis of ramipril by means of inexpensive and recyclable L-(+)-mandelic acid .

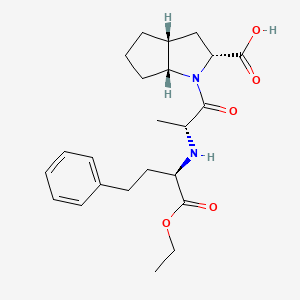

Molecular Structure Analysis

The molecular formula of Ramipril is C23H32N2O5 . It is a dicarboxylic acid monoester, an azabicycloalkane, a cyclopentapyrrole, a dipeptide, and an ethyl ester . The compound, ramipril-tris (II), crystallizes in the monoclinic space group P2 (1) with a=24.3341 (15), b=6.4645 (5), c=9.5357 (7) Å, β=96.917 (3)° and V=1489.1 (3) Å (3) .

Physical And Chemical Properties Analysis

The molecular weight of Ramipril is 416.5 g/mol . It is a dicarboxylic acid monoester, an azabicycloalkane, a cyclopentapyrrole, a dipeptide, and an ethyl ester . Ramipril rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .

Wissenschaftliche Forschungsanwendungen

Hypertension Management

ent-Ramipril: is widely recognized for its role in managing hypertension. It functions as an angiotensin-converting enzyme (ACE) inhibitor, reducing blood pressure by relaxing blood vessels . The active metabolite, ramiprilat, is responsible for the drug’s therapeutic effects, making it a cornerstone in hypertension treatment protocols.

Heart Failure Post-Infarction

Research has indicated that ent-Ramipril can be beneficial in patients who have suffered from myocardial infarction, particularly in preventing the progression of heart failure . Its ability to inhibit ACE plays a crucial role in improving survival rates and reducing the risk of heart failure post-infarction.

Forensic Toxicology

In forensic science, determining the concentration of ramipril/ramiprilat in human serum can be critical. High concentrations of ramiprilat have been associated with cases of driving under the influence of drugs or attempted suicides, making it an important compound for forensic toxicology studies .

Bioequivalence Studies

The compound is used in bioequivalence studies to ensure therapeutic consistency between different brands of medication. A sensitive LC-MS/MS method has been developed for the determination of ramipril in human plasma, which is crucial for these studies .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of ent-Ramipril is essential for optimizing its clinical use. Studies focus on how the body processes ramipril, including its conversion to active and inactive metabolites, which informs dosage and administration guidelines .

Cardiovascular Risk Reduction

ent-Ramipril: is investigated for its potential to reduce cardiovascular risk in patients with multiple risk factors. Its ACE-inhibiting properties may contribute to the prevention of strokes, heart attacks, and other cardiovascular events .

Carcinogenicity Assessment

Recent studies have explored the degradation products of ramipril, assessing their potential carcinogenicity. This research is crucial for evaluating the safety profile of ramipril and ensuring that its benefits outweigh any potential risks .

Wirkmechanismus

Mode of Action

ent-Ramipril undergoes de-esterification in the liver to form its active metabolite, ramiprilat . Ramiprilat is a potent, competitive inhibitor of ACE . By binding to and inhibiting ACE, ramipril prevents the conversion of ATI to ATII . This leads to a decrease in ATII levels, resulting in vasodilation, reduced secretion of aldosterone, and ultimately, a decrease in blood pressure .

Biochemical Pathways

This dual action results in a decrease in vasoconstriction and an increase in vasodilation, both of which contribute to the lowering of blood pressure . Furthermore, by inhibiting the RAAS, ent-Ramipril also reduces the secretion of aldosterone, a hormone that promotes sodium and water retention, thereby reducing blood volume and further contributing to the reduction of blood pressure .

Pharmacokinetics

After oral administration, ent-Ramipril is rapidly absorbed and then hydrolyzed in the liver to form the active metabolite, ramiprilat . The protein binding of ramipril and ramiprilat is 73% and 56%, respectively . While the pharmacokinetics of ramipril appear unaffected by reduced renal function, the plasma concentration and half-life of ramiprilat are increased in patients with hepatic failure due to a reduced ability to metabolize the drug .

Result of Action

The molecular and cellular effects of ent-Ramipril’s action are multifaceted. It has potent effects on atherosclerosis progression and plaque stabilization . It also improves myocardial structure and function . Furthermore, ent-Ramipril has been shown to improve glucose metabolism . These effects are dose-dependent but largely blood pressure independent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ent-Ramipril. For instance, the drug’s metabolism and excretion can be affected by the patient’s liver and kidney function . Moreover, the drug’s efficacy can be influenced by the patient’s adherence to the medication regimen, diet, and lifestyle . The use of ent-ramipril is predicted to present an insignificant risk to the environment .

Safety and Hazards

Ramipril should be used with caution. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

(2R,3aR,6aR)-1-[(2R)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-YHUYVZNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ramipril, (-)- | |

CAS RN |

1246253-05-3 | |

| Record name | Ramipril, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246253053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMIPRIL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5COV0OAU1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine](/img/structure/B589788.png)

![4-Methoxy-1H-imidazo[4,5-c]pyridine](/img/structure/B589790.png)

![Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B589796.png)

![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)

amino}ethan-1-ol](/img/structure/B589810.png)